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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
T-2 triol is a significant metabolite of the highly toxic T-2 toxin, a type A trichothecene

mycotoxin produced by various species of Fusarium fungi.[1][2] The parent compound, T-2

toxin, is a notorious contaminant of cereal grains and has been implicated in various

mycotoxicoses in both humans and animals.[3] Understanding the biotransformation of T-2

toxin into its metabolites, such as T-2 triol, is crucial for a comprehensive risk assessment and

for the development of potential therapeutic interventions. This technical guide provides a

detailed overview of the discovery, history, and key experimental findings related to T-2 triol,
with a focus on its chemical properties, toxicological profile, and mechanism of action.

Discovery and History
The parent compound, T-2 toxin, was first isolated in 1968 by Bamburg et al. from cultures of

Fusarium tricinctum (later correctly identified as Fusarium sporotrichioides). Subsequent

research into the metabolism of T-2 toxin led to the identification of several derivatives,

including HT-2 toxin, neosolaniol, and T-2 tetraol.

T-2 triol, also known as deacetyl HT-2 toxin, was identified as a further deacetylation product in

the metabolic cascade of T-2 toxin.[4] Early pioneering work in the 1980s by Yoshizawa and

colleagues was instrumental in elucidating the metabolic pathways of T-2 toxin in various

animal species, which led to the characterization of T-2 triol as a significant metabolite.[1][5][6]
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It is formed in vivo through the hydrolysis of the acetyl group at the C-4 position of HT-2 toxin.

[4]

Chemical and Physical Properties
T-2 triol is a tetracyclic sesquiterpenoid belonging to the trichothecene family. Its chemical

structure is characterized by a 12,13-epoxy ring, which is a key feature for the toxic activity of

trichothecenes.

Property Value Reference

CAS Number 34114-98-2 [7]

Molecular Formula C₂₀H₃₀O₇ [7]

Molecular Weight 382.45 g/mol [7]

Synonyms T2 triol, Deacetyl HT-2 Toxin [7][8]

Melting Point 162°C [7]

Solubility

Soluble in DMSO,

Dichloromethane, Methanol.

Slightly soluble in water.

[7]

Appearance White to off-white powder [7]

Quantitative Toxicological Data
T-2 triol is generally considered to be less toxic than its parent compounds, T-2 toxin and HT-2

toxin. However, it still exhibits significant cytotoxic effects.

Table 1: Comparative Cytotoxicity of T-2 Toxin and its Metabolites
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Compound Cell Line IC₅₀ Value Reference

T-2 toxin

Human Renal

Proximal Tubule

Epithelial Cells

(RPTEC)

0.2 µM [9]

HT-2 toxin

Human Renal

Proximal Tubule

Epithelial Cells

(RPTEC)

0.7 µM [9]

Neosolaniol

Human Renal

Proximal Tubule

Epithelial Cells

(RPTEC)

3.0 µM [9]

T-2 triol

Human Renal

Proximal Tubule

Epithelial Cells

(RPTEC)

8.3 µM [9]

T-2 tetraol

Human Renal

Proximal Tubule

Epithelial Cells

(RPTEC)

25.1 µM [9]

T-2 triol Porcine Leydig Cells 230 nM [8]

Table 2: Pharmacokinetic Parameters of T-2 Triol in Broiler Chickens

Parameter Value Reference

Half-life (t½) 9.6 minutes [10]

Peak Plasma Concentration

(Cmax)
563 ng/mL [10]

Time to Peak Plasma

Concentration (Tmax)
2.5 minutes [10]
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Table 3: In Vitro Metabolism of T-2 Toxin to T-2 Triol in HepG2 Cells

Time (hours)
T-2 Triol Concentration
(nM) in Cell Fraction (Mean
± SEM)

Reference

1 Not Detected [11]

2 1.7 ± 0.4 [11]

3 1.1 ± 0.3 [11]

6 0.5 ± 0.1 [11]

8 0.2 ± 0.03 [11]

24 Not Detected [11]

(Initial T-2 toxin concentration

was 60 nM)

Experimental Protocols
Extraction and Purification of T-2 Triol from Cell Culture
The following protocol is adapted from a method used for the analysis of T-2 toxin and its

metabolites in HepG2 cells.[11]

1. Sample Preparation:

Culture HepG2 cells to 80% confluency in 6-well plates.

Expose cells to T-2 toxin at the desired concentration and for various time points.

Collect the cell culture medium and the cell fraction separately. To collect the cell fraction,

wash the wells with PBS, and then detach the cells using trypsin.

2. Extraction:

To a 0.5 mL aliquot of the cell culture medium or cell suspension, add 3 mL of ethyl acetate.
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Vortex the mixture for 2 minutes.

Centrifuge at 5,600 x g for 5 minutes at 4°C.

Collect the supernatant (ethyl acetate layer).

Dry the supernatant under a stream of nitrogen gas at 45°C.

3. Reconstitution:

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS

analysis (e.g., 20% methanol in water with 0.1% formic acid and 5 mM ammonium formate).

LC-Q-TOF MS Analysis of T-2 Triol
The following is a representative Liquid Chromatography-Quadrupole Time-of-Flight Mass

Spectrometry (LC-Q-TOF MS) method for the analysis of T-2 triol.[11]

1. Liquid Chromatography Conditions:

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

Gradient: A suitable gradient to separate T-2 triol from other metabolites (e.g., a linear

gradient from 20% to 100% B over 10 minutes).

Flow Rate: 0.3 mL/min.

Injection Volume: 10 µL.

Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

Data Acquisition: Full scan mode to identify metabolites and targeted MS/MS mode for

confirmation and quantification.

Precursor Ion for T-2 Triol (m/z): [M+H]⁺ = 383.2064

Collision Energy: Optimized for the fragmentation of the T-2 triol precursor ion.

Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for trichothecenes, including T-2 toxin and its metabolites, is

the inhibition of protein synthesis.[12] This occurs through their binding to the 60S ribosomal

subunit, which disrupts the function of peptidyl transferase, a critical enzyme in the elongation

step of translation.[12] While T-2 triol is less potent than T-2 toxin, it is still capable of inducing

cytotoxic effects, including apoptosis.[9][13]

T-2 Toxin-Induced Apoptosis Pathway
The parent compound, T-2 toxin, is a potent inducer of apoptosis through both the intrinsic

(mitochondrial) and extrinsic (death receptor) pathways.[14][15] T-2 triol has also been shown

to induce apoptosis, although at higher concentrations than T-2 toxin.[9] The key signaling

events in T-2 toxin-induced apoptosis are depicted below.

T-2 Toxin ↑ Reactive Oxygen
Species (ROS) Mitochondria

↑ Bax
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Cytochrome c
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T-2 Toxin-Induced Mitochondrial Apoptosis Pathway

T-2 Toxin and MAPK Signaling Pathway
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The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating

cellular processes such as proliferation, differentiation, and apoptosis. T-2 toxin has been

shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are

generally associated with stress responses and apoptosis.[16][17]
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T-2 Toxin Activation of MAPK Signaling Pathways

Chemical Synthesis
While T-2 triol is primarily studied as a metabolite, its chemical synthesis is important for

producing analytical standards and for further toxicological studies. The synthesis of T-2 triol
glucosides has been reported, which indicates the availability of synthetic routes to T-2 triol
itself.[18] The general approach involves the selective deacetylation of a more substituted

trichothecene precursor.

Conclusion
T-2 triol is a key metabolite in the biotransformation of T-2 toxin. Although less toxic than its

parent compound, it retains cytotoxic properties and contributes to the overall toxicological

profile of T-2 toxin exposure. Further research into the specific signaling pathways modulated

by T-2 triol and its potential synergistic effects with other mycotoxins is warranted to fully

understand its impact on human and animal health. The experimental protocols and data

presented in this guide provide a valuable resource for researchers in the fields of toxicology,

pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC
[pmc.ncbi.nlm.nih.gov]

2. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

3. T-2 Toxin-The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and
Decontamination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

4. TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - Some
Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1682872?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682872?utm_src=pdf-body
https://www.benchchem.com/product/b1682872?utm_src=pdf-body
https://www.benchchem.com/product/b1682872?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061246/
https://www.benchchem.com/product/b1682872?utm_src=pdf-body
https://www.benchchem.com/product/b1682872?utm_src=pdf-body
https://www.benchchem.com/product/b1682872?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4570218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4570218/
https://en.wikipedia.org/wiki/T-2_mycotoxin
https://pubmed.ncbi.nlm.nih.gov/34833960/
https://pubmed.ncbi.nlm.nih.gov/34833960/
https://www.ncbi.nlm.nih.gov/books/NBK513624/
https://www.ncbi.nlm.nih.gov/books/NBK513624/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. In vitro metabolism of T-2 toxin in rats - PMC [pmc.ncbi.nlm.nih.gov]

6. In vitro metabolism of T-2 toxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

7. T2 toxin Triol - LKT Labs [lktlabs.com]

8. caymanchem.com [caymanchem.com]

9. Metabolism and cytotoxic effects of T-2 toxin and its metabolites on human cells in primary
culture - PubMed [pubmed.ncbi.nlm.nih.gov]

10. medchemexpress.com [medchemexpress.com]

11. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF
MS - PMC [pmc.ncbi.nlm.nih.gov]

12. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and
Decontamination Strategies [mdpi.com]

13. bioaustralis.com [bioaustralis.com]

14. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken
Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

15. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and
Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

16. T-2 mycotoxin Induces male germ cell apoptosis by ROS-mediated JNK/p38 MAPK
pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Glucosylation of T-2 and HT-2 toxins using biotransformation and chemical synthesis:
Preparation, stereochemistry, and stability - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and History of T-2 Triol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682872#discovery-and-history-of-t-2-triol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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